molecular formula C13H16N2O2S B12481946 Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Cat. No.: B12481946
M. Wt: 264.35 g/mol
InChI Key: KRKJNGOUGVFBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and carbamate compounds. Examples include:

Uniqueness

Methyl (3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene ring with a cyano and carbamate group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

methyl N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C13H16N2O2S/c1-3-8-4-5-9-10(7-14)12(15-13(16)17-2)18-11(9)6-8/h8H,3-6H2,1-2H3,(H,15,16)

InChI Key

KRKJNGOUGVFBSB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.